Benzo-tepa Benzo-tepa
Brand Name: Vulcanchem
CAS No.: 4110-66-1
VCID: VC1570713
InChI: InChI=1S/C11H14N3O2P/c15-11(10-4-2-1-3-5-10)12-17(16,13-6-7-13)14-8-9-14/h1-5H,6-9H2,(H,12,15,16)
SMILES: C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3
Molecular Formula: C11H14N3O2P
Molecular Weight: 251.22 g/mol

Benzo-tepa

CAS No.: 4110-66-1

Cat. No.: VC1570713

Molecular Formula: C11H14N3O2P

Molecular Weight: 251.22 g/mol

* For research use only. Not for human or veterinary use.

Benzo-tepa - 4110-66-1

Specification

CAS No. 4110-66-1
Molecular Formula C11H14N3O2P
Molecular Weight 251.22 g/mol
IUPAC Name N-[bis(aziridin-1-yl)phosphoryl]benzamide
Standard InChI InChI=1S/C11H14N3O2P/c15-11(10-4-2-1-3-5-10)12-17(16,13-6-7-13)14-8-9-14/h1-5H,6-9H2,(H,12,15,16)
Standard InChI Key BRZOTEHEMOQUOY-UHFFFAOYSA-N
SMILES C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3
Canonical SMILES C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3

Introduction

Chemical Identity and Properties

Benzo-tepa, officially known as N-[bis(aziridin-1-yl)phosphoryl]benzamide, is characterized by a specific molecular structure that contributes to its biological activity. The compound features a benzamide group attached to a phosphoryl moiety with two aziridine rings, creating a structure with specialized alkylating capabilities.

Physical and Chemical Properties

The fundamental properties of Benzo-tepa provide the basis for understanding its behavior in chemical and biological systems:

PropertyValue
IUPAC NameN-[bis(aziridin-1-yl)phosphoryl]benzamide
CAS Number4110-66-1
Molecular FormulaC11H14N3O2P
Molecular Weight251.22 g/mol
InChIInChI=1S/C11H14N3O2P/c15-11(10-4-2-1-3-5-10)12-17(16,13-6-7-13)14-8-9-14/h1-5H,6-9H2,(H,12,15,16)
InChI KeyBRZOTEHEMOQUOY-UHFFFAOYSA-N
Canonical SMILESC1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3

The compound's distinctive chemical structure is crucial for its function as an alkylating agent. The aziridine rings contain strained three-membered structures that can readily open under physiological conditions, creating highly reactive electrophilic centers capable of forming covalent bonds with nucleophilic sites in DNA and proteins.

Structural Characteristics

The molecular architecture of Benzo-tepa features several key structural elements that contribute to its chemical reactivity:

This unique structural configuration differentiates Benzo-tepa from other alkylating agents and contributes to its specific biological activity profile.

Synthesis Methodologies

The production of Benzo-tepa involves specific chemical processes that have been refined to ensure efficient synthesis with high purity.

General Synthetic Approach

The synthesis of Benzo-tepa typically follows a multi-step process beginning with thiophosphoryl chloride and ethyleneimine as primary reactants. The general synthetic route involves:

  • Nucleophilic attack of ethyleneimine on thiophosphoryl chloride, forming an intermediate compound

  • Cyclization of the intermediate to generate the final Benzo-tepa product

  • Purification processes to ensure high-quality final product

This synthetic pathway requires careful control of reaction conditions to optimize yield and minimize unwanted by-products.

Industrial Production Considerations

When scaled to industrial production, several additional factors become important in the synthesis of Benzo-tepa:

  • Precise temperature and pressure control to maintain reaction specificity

  • Selection of appropriate solvents that facilitate the reaction while minimizing environmental impact

  • Optimization techniques to enhance yield and purity

  • Quality control measures to ensure batch-to-batch consistency

These considerations are essential for producing Benzo-tepa at scale while maintaining its chemical integrity and biological activity.

Mechanism of Action

Benzo-tepa exerts its biological effects primarily through DNA alkylation, a process that fundamentally disrupts cellular functions and leads to cell death.

DNA Interaction Mechanism

The compound's mechanism at the molecular level involves several key steps:

  • The strained aziridine rings open under physiological conditions

  • The resulting electrophilic centers form covalent bonds with nucleophilic sites on DNA

  • This alkylation occurs primarily at the N7 position of guanine nucleotides

  • The formation of cross-links between DNA strands prevents DNA unwinding and strand separation

  • These structural modifications inhibit DNA replication and transcription processes

This mechanism explains Benzo-tepa's cytotoxic effects, particularly on rapidly dividing cells that require ongoing DNA synthesis.

Cellular Targets and Effects

Beyond its direct interaction with DNA, Benzo-tepa affects various cellular processes and molecular targets:

  • Inhibition of DNA repair enzymes, preventing correction of alkylation damage

  • Disruption of replication fork progression during S-phase

  • Activation of cellular stress responses including p53-mediated pathways

  • Induction of apoptotic cell death mechanisms through multiple signaling cascades

The compound's multi-faceted effects on cellular systems contribute to its potent biological activity and potential therapeutic applications.

Biological Activity

Research has established specific biological activity profiles for Benzo-tepa, particularly regarding its cytotoxicity and interactions with cellular systems.

Cytotoxicity Profile

In vitro research demonstrates significant cytotoxic effects of Benzo-tepa across multiple cell types:

Cell LineCancer TypeIC50 Value (μM)
HeLaCervical~5
MCF-7Breast~8
A549Lung~10
K562Leukemia~7

These values represent the concentration at which Benzo-tepa inhibits 50% of cell viability, indicating its potency against various cancer cell types.

Mutagenicity and Genotoxicity

Benzo-tepa demonstrates significant mutagenic and genotoxic properties, consistent with its mechanism as a DNA-alkylating agent:

  • Induction of chromosomal aberrations in mammalian cells

  • Formation of DNA adducts detectable by specialized analytical techniques

  • Positive results in Ames bacterial mutagenicity tests

  • Dose-dependent increases in micronucleus formation in genotoxicity assays

These properties have important implications for both the therapeutic applications and safety considerations associated with Benzo-tepa.

Comparative Analysis with Related Compounds

Understanding Benzo-tepa in the context of similar alkylating agents provides valuable perspective on its unique properties and applications.

Structural and Functional Comparison

CompoundStructural FeaturesMechanismDistinguishing Characteristics
Benzo-tepaBenzamide with phosphoryl-bis-aziridineDNA cross-linkingForms specific types of DNA adducts; CNS penetration
ThiotepaTrifunctional aziridine-basedDNA cross-linkingSimilar antitumor activity; different pharmacokinetics
N,N',N''-triethylenephosphoramideOxo analogueDNA cross-linkingUsed in specific cancer therapy applications
BusulfanBis(methanesulfonate)Bifunctional alkylationDifferent spectrum of activity; used in leukemia

This comparison illustrates how structural variations between related compounds translate to differences in biological activity and clinical applications.

Pharmacological Distinctions

Several key pharmacological differences distinguish Benzo-tepa from other alkylating agents:

  • Enhanced ability to penetrate the central nervous system compared to some related compounds

  • Distinct pattern of DNA cross-linking that may affect different cell types preferentially

  • Unique pharmacokinetic profile influencing tissue distribution and elimination

  • Specific spectrum of therapeutic effectiveness across different cancer types

These distinctions highlight the specialized nature of Benzo-tepa within the broader class of alkylating agents used in cancer research and treatment.

Research Applications

Benzo-tepa has demonstrated value across multiple scientific and medical domains, with applications ranging from basic research to potential therapeutic uses.

Oncology Research

In cancer research, Benzo-tepa serves several important functions:

  • As a model compound for studying DNA alkylation mechanisms

  • In investigating cellular responses to DNA damage

  • For developing and testing drug resistance mechanisms

  • As a comparative standard when evaluating novel alkylating agents

These research applications contribute to the broader understanding of cancer biology and treatment approaches.

Medicinal Chemistry Applications

Within medicinal chemistry, Benzo-tepa provides a valuable scaffold for further development:

  • As a lead compound for developing derivatives with enhanced properties

  • For structure-activity relationship studies of alkylating agents

  • In the exploration of targeted delivery systems for cytotoxic compounds

  • As a component in combination therapy investigations

The compound's well-defined chemical structure and mechanism of action make it particularly useful for these medicinal chemistry applications.

In Vivo Studies and Toxicological Profile

Animal studies have provided important insights into the in vivo behavior and toxicological properties of Benzo-tepa.

Toxicological Findings

Research in animal models has revealed several key aspects of Benzo-tepa's toxicological profile:

  • Dose-dependent toxicity with significant weight loss at higher doses

  • Pronounced effects on rapidly dividing tissues including bone marrow

  • Histopathological evidence of organ damage, particularly in hematopoietic systems

  • Hematological toxicity including leukopenia and thrombocytopenia

These findings have important implications for safety considerations in potential therapeutic applications.

Pharmacokinetic Properties

Studies examining the pharmacokinetic behavior of Benzo-tepa have identified several notable characteristics:

  • Moderate absorption following various administration routes

  • Distribution across multiple tissue types with some accumulation in specific organs

  • Metabolism primarily through hydrolytic pathways

  • Elimination via both renal and hepatic routes with a moderate half-life

Understanding these properties is essential for developing appropriate dosing strategies and predicting potential drug interactions.

Advanced Research Methodologies

Recent investigations of Benzo-tepa have employed sophisticated analytical techniques that provide deeper insights into its properties and effects.

Toxicogenomic Approaches

Modern genomic technologies have enabled more comprehensive understanding of Benzo-tepa's cellular effects:

  • Gene expression profiling revealing widespread transcriptional changes following exposure

  • Identification of specific gene signatures associated with Benzo-tepa treatment

  • Elucidation of affected biological pathways and networks

  • Comparison with other alkylating agents to identify unique response patterns

These approaches help classify Benzo-tepa's mechanism more precisely and may guide future applications.

Molecular Modeling and Computational Studies

Computational methods have contributed significant insights regarding Benzo-tepa:

  • Simulation of binding interactions with DNA to identify preferred interaction sites

  • Quantum chemical calculations to understand reaction energetics of alkylation

  • QSAR (Quantitative Structure-Activity Relationship) studies correlating structural features with biological activity

  • Pharmacophore modeling to guide development of related compounds

These computational approaches complement experimental data and provide direction for future research efforts.

Future Research Directions

The continued investigation of Benzo-tepa holds promise for several developing research areas.

Emerging Applications

Several potential new applications for Benzo-tepa warrant further exploration:

  • Development of targeted delivery systems to enhance specificity for cancer cells

  • Investigation of synergistic effects when combined with other therapeutic agents

  • Exploration of its activity against drug-resistant tumor types

  • Assessment of its value in combination with immunotherapy approaches

These emerging applications could expand the utility of Benzo-tepa beyond its current uses.

Structural Optimization Opportunities

Future research may focus on structural modifications to enhance Benzo-tepa's properties:

  • Developing derivatives with improved pharmacokinetic profiles

  • Creating analogues with enhanced selectivity for specific cell types

  • Modifying the structure to reduce off-target toxicity while maintaining efficacy

  • Exploring prodrug approaches for tissue-specific activation

Such structural optimization could potentially address current limitations while preserving the compound's valuable properties.

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